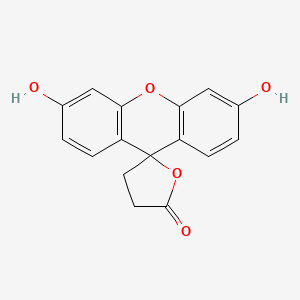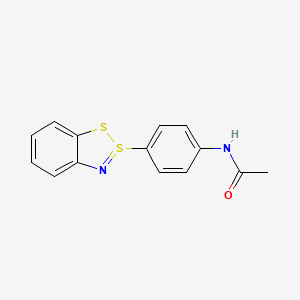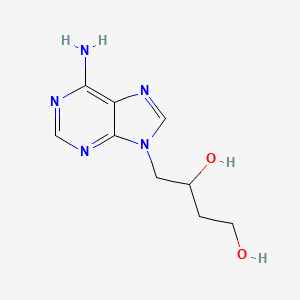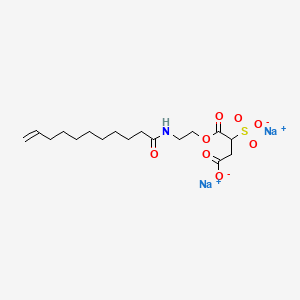
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various personal care and industrial products due to its ability to reduce surface tension and enhance the spreading and wetting properties of formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-(undecylenic monoethanolamide) sulfosuccinate typically involves the reaction of maleic anhydride with undecylenic monoethanolamide to form an intermediate maleate ester. This intermediate is then subjected to sulfonation using sodium bisulfite to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Sulfonation: Introduction of sulfonic acid groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Sulfonation: Utilizes sodium bisulfite under controlled conditions.
Substitution: Various reagents depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include esters, sulfonated derivatives, and substituted compounds, each with unique properties and applications.
Applications De Recherche Scientifique
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Widely used in personal care products, detergents, and cleaning agents for its surfactant properties .
Mécanisme D'action
The mechanism of action of disodium 1-(undecylenic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic and hydrophilic regions with lipid bilayers, leading to increased membrane permeability and solubilization of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-(undecylenic monoethanolamide) sulfosuccinate
- Disodium undecylenamido MEA-sulfosuccinate
Uniqueness
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in various formulations, making it a preferred choice in many applications .
Propriétés
Numéro CAS |
65277-52-3 |
|---|---|
Formule moléculaire |
C17H27NNa2O8S |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
disodium;4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate |
InChI |
InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-17(22)14(13-16(20)21)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
HQWDESXVUSWTPT-UHFFFAOYSA-L |
SMILES canonique |
C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
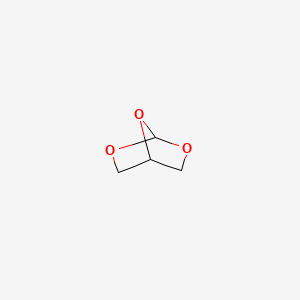
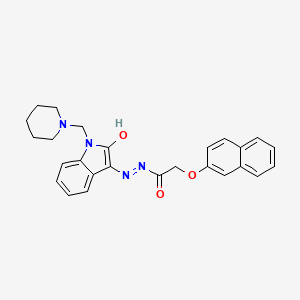
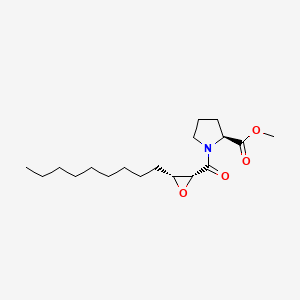

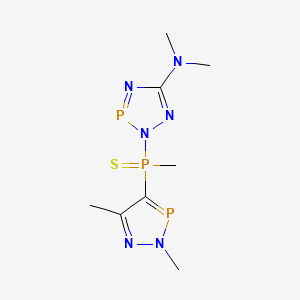

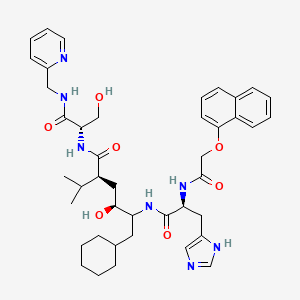
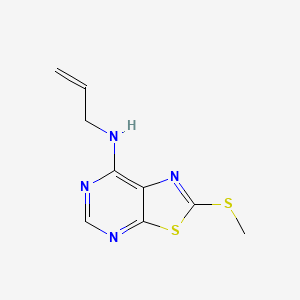
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

